4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid
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Overview
Description
4-Oxo-3-azaspiro[55]undecane-11-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a keto acid, in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid is unique due to its specific spiro structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-oxo-3-azaspiro[5.5]undecane-11-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(5-6-12-9)4-2-1-3-8(11)10(14)15/h8H,1-7H2,(H,12,13)(H,14,15) |
InChI Key |
KYCWZXOCTKEAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC(=O)C2)C(C1)C(=O)O |
Origin of Product |
United States |
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